molecular formula C9H9ClO5S B1589165 5-(Chlorosulfonyl)-2-ethoxybenzoic acid CAS No. 200575-16-2

5-(Chlorosulfonyl)-2-ethoxybenzoic acid

Cat. No.: B1589165
CAS No.: 200575-16-2
M. Wt: 264.68 g/mol
InChI Key: UHNRCKXZRULNSC-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-ethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorosulfonyl group (-SO2Cl) and an ethoxy group (-OCH2CH3) attached to the benzene ring

Scientific Research Applications

5-(Chlorosulfonyl)-2-ethoxybenzoic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, such as sulfonamide-based drugs.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

    Analytical Chemistry: It is employed in the development of analytical reagents and standards for chemical analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-ethoxybenzoic acid typically involves the chlorosulfonation of 2-ethoxybenzoic acid. The reaction is carried out by treating 2-ethoxybenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonation: 2-ethoxybenzoic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.

    Isolation: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain the crude product.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to yield pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-ethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (ethanol, methanol, dichloromethane), and mild bases (triethylamine) are commonly used.

    Hydrolysis: Water or aqueous bases (sodium hydroxide) are used under mild to moderate conditions.

    Reduction: Reducing agents (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis of the chlorosulfonyl group.

Comparison with Similar Compounds

Similar Compounds

    5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.

    2-Chloro-5-(chlorosulfonyl)benzoic acid: Similar structure but with a chlorine atom instead of an ethoxy group.

    4-Chloro-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a chlorosulfonyl group.

Uniqueness

5-(Chlorosulfonyl)-2-ethoxybenzoic acid is unique due to the presence of both the chlorosulfonyl and ethoxy groups, which confer distinct reactivity and properties. The ethoxy group increases the compound’s lipophilicity, potentially enhancing its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it a valuable intermediate in the synthesis of diverse organic compounds with specific functional properties.

Properties

IUPAC Name

5-chlorosulfonyl-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-2-15-8-4-3-6(16(10,13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNRCKXZRULNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464127
Record name 5-(chlorosulfonyl)-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200575-16-2
Record name 5-(Chlorosulfonyl)-2-ethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200575-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chlorosulfonyl)-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Molten 2-ethoxybenzoic acid (25.0 g, 0.150 mol) was added to a stirred, ice-cooled mixture of thionyl chloride (11 ml, 0.151 mol) and chlorosulphonic acid (41.3 ml, 0.621 mol), whilst maintaining the temperature of the reaction mixture below 25° C. The resulting mixture was stirred at room temperature for 18 hours and then poured into a stirred mixture of ice (270 g) and water (60 ml) to give an off-white precipitate. Stirring was continued for 1 hour, then the product was collected by filtration, washed with water and dried under vacuum to provide the title compound (36.08 g). A reference sample, m.p. 115-116° C., was obtained by crystallisation from hexane:toluene. Found: C,41.02; H,3.27. C9H9ClO5S requires C,40.84; H,3.43%. δ (CDCl3): 1.64(3H,t), 4.45(2H,q), 7.26(1H,d), 8.20(1H,dd), 8.80(1H,d).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
41.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
270 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 250 ml three-neck flack, 2-ethoxy benzoic acid (50 g, 0.30 mol) was added dropwise to an ice-cooled mixtures of sulfoxide dichloride (22 ml, 0.30 mol) and chlorosulfonic acid (82.6 ml, 1.24 mol) under stirring. At the same time, the temperature of the reacting mixture was kept below 25° C. The resulting mixture was stirred at room temperature for 18 hours and then poured into ice water with stirring, and white deposit appeared. The reaction mixture was stirred for another 1 hour, filtered, washed with water, and dried in vacuum, which gave 64.4 g of crude product as white solid (II) (yield 81%). m.p. 108-110° C. The crude product was used directly in the next step without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfoxide dichloride
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
82.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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